molecular formula C18H15N3O3S B2445663 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide CAS No. 312605-32-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide

Cat. No.: B2445663
CAS No.: 312605-32-6
M. Wt: 353.4
InChI Key: ZFLMXVWPLCMGHX-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide is a synthetic benzothiazole derivative supplied for non-medical, industrial applications and scientific research. This compound is part of a class of molecules known for their diverse biological activities and significant research value. Based on studies of closely related structural analogues, this chemical class has demonstrated potent inhibitory activity against the urease enzyme . Urease inhibitors are important research targets for investigating new approaches to managing conditions like peptic ulcers and infections caused by urease-producing bacteria such as Helicobacter pylori . In these studies, benzothiazole acetamide derivatives were found to bind to the non-metallic active site of the urease enzyme, with structure-activity relationships highlighting that hydrogen bonding is critical for its inhibitory effect . Furthermore, benzothiazole scaffolds are extensively investigated in medicinal chemistry for their broader pharmacological potential, which may include antimicrobial and anticancer properties, making them valuable tools for probing biological pathways and identifying new therapeutic leads . The mechanism of action for this compound family can involve allosteric modulation of ion channels or specific enzyme inhibition, as seen in other N-(thiazol-2-yl)-benzamide analogs which act as negative allosteric modulators for targets like the Zinc-Activated Channel (ZAC) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-acetylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-10(22)12-3-5-13(6-4-12)17(24)21-18-20-15-8-7-14(19-11(2)23)9-16(15)25-18/h3-9H,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLMXVWPLCMGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide typically involves a multi-step process. One common method includes the C-C coupling methodology in the presence of a palladium (0) catalyst. The reaction involves the coupling of 2-amino-6-bromobenzothiazole with various aryl boronic pinacol esters or aryl boronic acids . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide
  • Molecular Formula : C15H14N2O3S
  • CAS Number : 392236-34-9

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as dihydroorotase and DNA gyrase. This inhibition disrupts essential metabolic pathways in cancer cells, leading to apoptosis and reduced tumor growth .
  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including melanoma and pancreatic cancer. It induces cell death through apoptosis and autophagy mechanisms, demonstrating good pharmacokinetic properties .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Spectrum of Activity : this compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting both Gram-positive and Gram-negative bacteria .
  • Mechanism : Its antimicrobial action is attributed to the disruption of bacterial lipid biosynthesis and interference with critical metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for better yields:

  • Starting Materials : The synthesis typically begins with the appropriate benzo[d]thiazole derivatives.
  • Key Reactions : Common reactions include acylation processes and coupling reactions to form the final product.
  • Optimization Studies : Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, employing techniques such as microwave irradiation and one-pot multicomponent reactions .

In Vivo Studies

Case studies have demonstrated the efficacy of this compound in vivo:

  • In mouse models with xenografts of human tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound:

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
3,5-Dichloro-N-(6-methoxy-benzothiazol)ModerateHigh
Indole DerivativesVariableHigh

This table illustrates that while other compounds may exhibit high antimicrobial activity, this compound stands out for its strong anticancer effects .

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease by binding to the non-metallic active site of the enzyme. This interaction is facilitated by hydrogen bonding between the compound and the enzyme . The compound’s biological activities are attributed to its ability to modulate various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide is unique due to its specific substitution pattern and the presence of both acetamido and acetyl functional groups.

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an antibacterial agent, specifically against Mycobacterium tuberculosis, and has shown promise in various other therapeutic applications.

Target Enzyme: DprE1
The primary target of this compound is the enzyme DprE1, which is crucial for the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the synthesis of arabinogalactan, leading to the inhibition of M. tuberculosis growth.

Biochemical Pathways
The compound affects several biochemical pathways:

  • Arabinogalactan Biosynthesis Pathway : Inhibition of DprE1 disrupts this pathway, which is essential for maintaining the integrity of the mycobacterial cell wall.
  • Urea Cycle : The compound has also been noted for its urease inhibitory activities, which can impact nitrogen metabolism in bacteria.

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial Activity : It has demonstrated significant effectiveness against M. tuberculosis, making it a candidate for further development as an anti-tubercular agent .
  • Antioxidant Properties : The compound has antioxidant activity, which may contribute to its therapeutic effects by reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound. Below is a summary of key findings:

StudyFindings
In vitro studies on M. tuberculosis Showed that this compound inhibits M. tuberculosis with an IC50 value indicating significant potency against this pathogen .
Cell Line Studies (HepG2 and MCF-7) Demonstrated anti-proliferative effects, indicating potential uses in cancer therapy due to modulation of cell signaling pathways.
Antioxidant Activity Tests Exhibited strong radical scavenging activity, suggesting protective effects against oxidative damage.

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step processes:

  • C-C Coupling Methodology : Utilizes palladium (0) catalysts for coupling 2-amino-6-bromobenzothiazole with aryl boronic acids or esters.
  • Optimized Industrial Methods : Techniques such as microwave irradiation can enhance yield and efficiency during large-scale production.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide?

The synthesis typically involves multi-step reactions starting with benzo[d]thiazole precursors. A common approach includes:

  • Step 1 : Condensation of 6-acetamidobenzo[d]thiazol-2-amine with 4-acetylbenzoyl chloride in anhydrous DMF under nitrogen, catalyzed by triethylamine.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
    Key challenges include controlling regioselectivity and minimizing byproducts like unreacted amines or acylated impurities.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign acetamide (δ 2.1–2.3 ppm) and benzamide (δ 7.8–8.2 ppm) protons, with benzo[d]thiazole ring carbons (δ 120–160 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Crystallography :
    • SHELXL/SIR97 : Refine crystal structures to resolve bond lengths/angles and hydrogen-bonding networks. High-resolution X-ray data (≤1.0 Å) is preferred for accurate refinement .

Advanced: How do structural modifications (e.g., acetyl vs. trifluoromethyl groups) influence bioactivity?

  • Acetyl groups enhance hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition).
  • Trifluoromethyl substitutions (in analogs) increase lipophilicity, enhancing metabolic stability and membrane permeability .
    Methodology :
    • In vitro assays : Compare IC₅₀ values against enzyme targets (e.g., CDK7) using fluorogenic substrates.
    • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., disordered solvent molecules)?

  • Refinement strategies :
    • Use SHELXL’s PART instruction to model disorder, applying restraints (e.g., SIMU/DELU) for thermal parameters.
    • Validate with PLATON’s ADDSYM to check missed symmetry .
  • Cross-validation : Compare multiple datasets (synchrotron vs. lab-source) to confirm occupancy and geometry .

Advanced: What computational methods predict target interactions and binding modes?

  • Molecular docking (AutoDock Vina) : Screen against CDK7 or EGFR kinase domains, using Glide SP scoring.
  • MD simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free-energy calculations (MM/PBSA) : Quantify binding affinity changes due to substituent variations .

Basic: How are synthetic impurities monitored and mitigated during preparation?

  • Analytical methods :
    • HPLC-DAD : Detect unreacted starting materials (retention time: 3–5 min) and acylated byproducts.
    • TLC (silica, UV 254 nm) : Track reaction progress (Rf ~0.6 in ethyl acetate/hexane 1:1).
  • Purification : Gradient recrystallization (ethanol/water) removes polar impurities .

Advanced: What in vitro assays evaluate metabolic stability and cytochrome P450 interactions?

  • Microsomal stability : Incubate with rat liver microsomes (RLM) and NADPH, measuring half-life via LC-MS.
  • CYP inhibition : Use fluorogenic probes (e.g., CYP3A4’s BFC) to quantify IC₅₀ values, ensuring no off-target effects .

Basic: How is compound stability assessed under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24h, monitoring degradation by HPLC.
    • Thermal stress : 60°C for 72h in sealed vials.
    • Photostability : ICH Q1B guidelines (1.2 million lux·hr) .

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